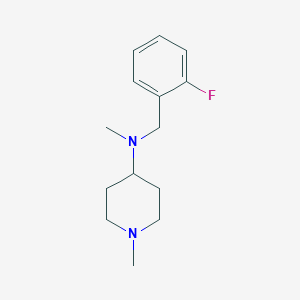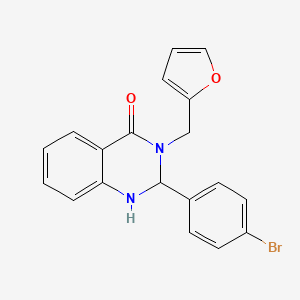![molecular formula C15H14INOS B4892435 4-iodo-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4892435.png)
4-iodo-N-[2-(phenylthio)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-N-[2-(phenylthio)ethyl]benzamide, also known as ITB, is a chemical compound that has gained significant attention in scientific research. This compound is a member of the benzamide family, which is known to have various biological activities. ITB has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 4-iodo-N-[2-(phenylthio)ethyl]benzamide is not fully understood. However, studies have suggested that 4-iodo-N-[2-(phenylthio)ethyl]benzamide induces apoptosis in cancer cells by activating the caspase pathway. 4-iodo-N-[2-(phenylthio)ethyl]benzamide has also been shown to inhibit the aggregation of amyloid-beta peptides by binding to the peptides and preventing their aggregation.
Biochemical and Physiological Effects
4-iodo-N-[2-(phenylthio)ethyl]benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-iodo-N-[2-(phenylthio)ethyl]benzamide induces apoptosis and inhibits cell proliferation. In Alzheimer's disease, 4-iodo-N-[2-(phenylthio)ethyl]benzamide inhibits the aggregation of amyloid-beta peptides. In Parkinson's disease, 4-iodo-N-[2-(phenylthio)ethyl]benzamide protects dopaminergic neurons from oxidative stress.
実験室実験の利点と制限
One of the advantages of using 4-iodo-N-[2-(phenylthio)ethyl]benzamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for anticancer drug development. However, one of the limitations of using 4-iodo-N-[2-(phenylthio)ethyl]benzamide is its low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for 4-iodo-N-[2-(phenylthio)ethyl]benzamide research. One direction is to study its potential use in treating other neurodegenerative diseases, such as Huntington's disease. Another direction is to study its potential use in combination with other drugs for treating cancer. Additionally, future research can focus on improving the solubility of 4-iodo-N-[2-(phenylthio)ethyl]benzamide in water to make it more versatile for lab experiments.
Conclusion
In conclusion, 4-iodo-N-[2-(phenylthio)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research. It has been shown to have potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The synthesis method of 4-iodo-N-[2-(phenylthio)ethyl]benzamide has been studied extensively, and its mechanism of action has been partially understood. 4-iodo-N-[2-(phenylthio)ethyl]benzamide has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Finally, there are several future directions for 4-iodo-N-[2-(phenylthio)ethyl]benzamide research, which can lead to the development of new drugs and treatments for various diseases.
合成法
4-iodo-N-[2-(phenylthio)ethyl]benzamide can be synthesized using different methods. One of the commonly used methods is the reaction between 4-iodobenzoyl chloride and 2-phenylethanethiol in the presence of a base. The resulting product is then reacted with ethylenediamine to form 4-iodo-N-[2-(phenylthio)ethyl]benzamide.
科学的研究の応用
4-iodo-N-[2-(phenylthio)ethyl]benzamide has been studied for its potential use in treating various diseases. It has been shown to have anticancer activity, and studies have demonstrated that 4-iodo-N-[2-(phenylthio)ethyl]benzamide induces apoptosis in cancer cells. 4-iodo-N-[2-(phenylthio)ethyl]benzamide has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. Additionally, 4-iodo-N-[2-(phenylthio)ethyl]benzamide has been studied for its potential use in treating Parkinson's disease, as it has been shown to protect dopaminergic neurons from oxidative stress.
特性
IUPAC Name |
4-iodo-N-(2-phenylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INOS/c16-13-8-6-12(7-9-13)15(18)17-10-11-19-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWJHXDDGKDJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-N-[2-(phenylsulfanyl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892353.png)
![ethyl 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B4892357.png)

![1-(2-fluorobenzyl)-4-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-1,4-diazepane](/img/structure/B4892371.png)
![4,4'-[(2-hydroxy-3-nitrophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4892378.png)
![N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B4892394.png)
![N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B4892397.png)
![1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B4892401.png)
![1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene](/img/structure/B4892402.png)
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetone hydrochloride](/img/structure/B4892425.png)

![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone](/img/structure/B4892437.png)
![methyl 4-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4892444.png)
